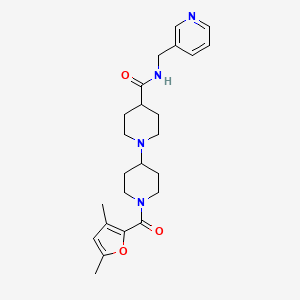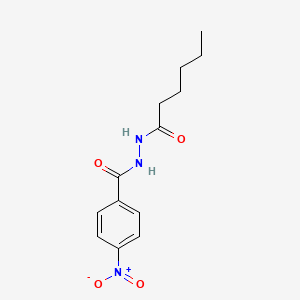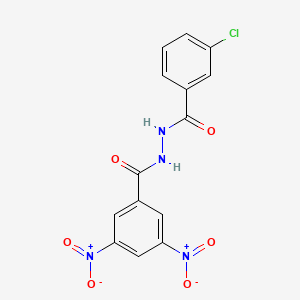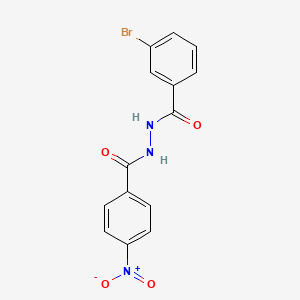![molecular formula C14H12ClN3O B3842417 N'-[1-(2-chlorophenyl)ethylidene]isonicotinohydrazide](/img/structure/B3842417.png)
N'-[1-(2-chlorophenyl)ethylidene]isonicotinohydrazide
描述
N'-[1-(2-chlorophenyl)ethylidene]isonicotinohydrazide, commonly known as Cl-isoniazid, is a synthetic compound that belongs to the hydrazide family. It is a derivative of isonicotinic acid and has been used extensively in the field of medicinal chemistry due to its potential therapeutic properties. Cl-isoniazid has been found to exhibit potent antimicrobial activity against various bacterial strains, making it a promising candidate for the development of new antibiotics.
科学研究应用
Cl-isoniazid has been extensively studied for its antimicrobial properties. It has been found to be effective against various bacterial strains such as Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli. Cl-isoniazid has also been shown to have antifungal activity against Candida albicans. In addition to its antimicrobial properties, Cl-isoniazid has been investigated for its potential as an anticancer agent. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
作用机制
The exact mechanism of action of Cl-isoniazid is not fully understood. However, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This results in the disruption of the bacterial cell wall and ultimately leads to bacterial death. Cl-isoniazid has also been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects
Cl-isoniazid has been found to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress in bacterial cells, leading to the accumulation of reactive oxygen species and ultimately resulting in bacterial death. Cl-isoniazid has also been found to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane. This may contribute to its antifungal activity. In addition, Cl-isoniazid has been shown to induce apoptosis in cancer cells, which may contribute to its potential as an anticancer agent.
实验室实验的优点和局限性
Cl-isoniazid has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its antimicrobial and anticancer properties. However, there are also some limitations to its use in lab experiments. Cl-isoniazid is highly reactive and can be toxic to cells at high concentrations. In addition, its mechanism of action is not fully understood, which may limit its use in certain types of experiments.
未来方向
There are several potential future directions for research on Cl-isoniazid. One area of interest is the development of new antibiotics based on the structure of Cl-isoniazid. Another potential direction is the investigation of Cl-isoniazid as a potential treatment for fungal infections. In addition, further research is needed to fully understand the mechanism of action of Cl-isoniazid and its potential as an anticancer agent. Overall, Cl-isoniazid has the potential to be a valuable tool in the development of new antimicrobial and anticancer agents.
属性
IUPAC Name |
N-[(Z)-1-(2-chlorophenyl)ethylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c1-10(12-4-2-3-5-13(12)15)17-18-14(19)11-6-8-16-9-7-11/h2-9H,1H3,(H,18,19)/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWHCEOEMMVVBN-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=NC=C1)/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1Z)-1-(2-chlorophenyl)ethylidene]pyridine-4-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N'-[1-(4-fluorophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B3842357.png)
![N'-[(3-chlorobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842361.png)
![N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B3842365.png)

![2-amino-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide](/img/structure/B3842383.png)


![N'-[(3-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842424.png)

![N'-[4-(heptyloxy)benzylidene]isonicotinohydrazide](/img/structure/B3842434.png)
![N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B3842441.png)
